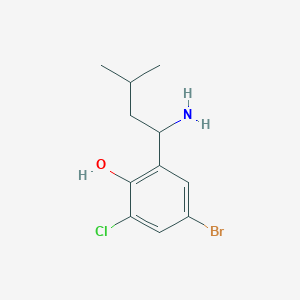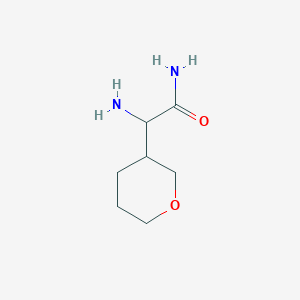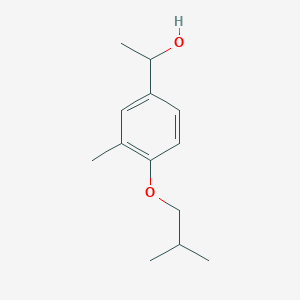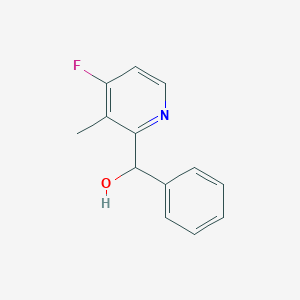
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12FNO This compound features a pyridine ring substituted with a fluoro and a methyl group, as well as a phenyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylpyridine and benzaldehyde.
Reaction Conditions: A common method involves the use of a Grignard reagent. The 4-fluoro-3-methylpyridine is first converted into its Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with benzaldehyde to form the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major product is often a ketone or aldehyde derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluoro-3-methylpyridine): Shares the pyridine ring with fluoro and methyl substituents but lacks the phenylmethanol moiety.
(Phenylmethanol): Contains the phenylmethanol structure but lacks the pyridine ring and fluoro substituent.
(4-Fluoro-2-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with different positions of the fluoro and methyl groups on the pyridine ring.
Uniqueness
(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, combined with the phenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H12FNO |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
(4-fluoro-3-methylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO/c1-9-11(14)7-8-15-12(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
Clave InChI |
BPXQIKYNTGTLKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C(C2=CC=CC=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





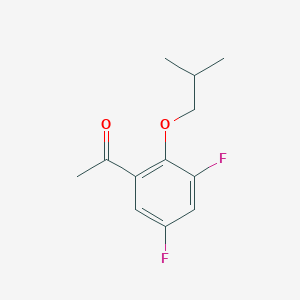


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)




